sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate
Description
This compound is a synthetic azo dye characterized by a naphthalene sulfonate backbone substituted with a hydroxy group at position 3, a nitro group at position 7, and a diazenyl-linked 3-methyl-5-oxo-1-phenylpyrazole moiety at position 2. Its molecular formula is C₂₀H₁₃N₅NaO₇S, with a molecular weight of approximately 533.41 g/mol (calculated). The structure combines electron-withdrawing (nitro, sulfonate) and electron-donating (hydroxy) groups, conferring unique spectral properties and solubility in polar solvents. It is primarily used in textile dyeing and as a pH-sensitive chromophore in analytical chemistry .
Properties
Molecular Formula |
C20H14N5NaO7S |
|---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H15N5O7S.Na/c1-11-18(20(27)24(23-11)12-5-3-2-4-6-12)21-22-19-14-8-7-13(25(28)29)9-15(14)17(10-16(19)26)33(30,31)32;/h2-10,18,26H,1H3,(H,30,31,32);/q;+1/p-1 |
InChI Key |
OXRNQWIEEPNDNG-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C3C=CC(=CC3=C(C=C2O)S(=O)(=O)[O-])[N+](=O)[O-])C4=CC=CC=C4.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of an aromatic amine, which is then coupled with a suitable coupling component to form the azo dye. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt and the efficiency of the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pH, and reactant concentrations, ensuring the quality and reproducibility of the final product .
Chemical Reactions Analysis
Types of Reactions
Sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction of the azo group can lead to the formation of aromatic amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic conditions are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Produces various oxidized derivatives depending on the reaction conditions.
Reduction: Yields aromatic amines, which can be further utilized in different chemical processes.
Scientific Research Applications
Analytical Chemistry
Sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate is utilized as a reagent in analytical chemistry. Its azo group can form colored complexes with various metal ions, allowing for the development of colorimetric assays. These assays are essential for quantifying trace metals in environmental samples, providing insights into pollution levels and compliance with environmental regulations.
Case Study: Heavy Metal Detection
In a study focusing on the detection of lead and cadmium in water samples, this compound was used to create a colorimetric assay. The results demonstrated high sensitivity and specificity, enabling the detection of metal concentrations as low as 0.01 mg/L .
Pharmaceutical Applications
This compound exhibits potential pharmacological properties due to its ability to interact with biological molecules. It has been investigated for its anti-inflammatory and antioxidant activities, making it a candidate for drug development.
Case Study: Anti-inflammatory Research
A recent study evaluated the anti-inflammatory effects of this compound in animal models of arthritis. The findings indicated a significant reduction in inflammatory markers and joint swelling compared to control groups, suggesting its potential as a therapeutic agent .
Environmental Science
In environmental science, this compound is used to assess the presence of pollutants and toxins in soil and water samples. Its ability to form stable complexes with heavy metals aids in the monitoring of environmental contamination.
Case Study: Soil Contamination Assessment
Research conducted on soil samples contaminated with heavy metals utilized this compound to evaluate the bioavailability of these metals to plants. The study revealed that the compound could effectively bind to heavy metals, reducing their mobility and potential toxicity in the ecosystem .
Biochemical Research
Sodium;3-hydroxy-4-[ (3-methyl -5 -oxo -1 -phenyl -4H -pyrazol -4 -yl) diazenyl ] -7 -nitronaphthalene -1 -sulfonate has been explored for its role in biochemical assays, particularly in enzyme inhibition studies.
Case Study: Enzyme Inhibition Studies
Inhibitory effects on certain enzymes related to metabolic pathways were evaluated using this compound. Results indicated significant inhibition of cyclooxygenase enzymes, which are crucial targets for anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate involves its interaction with various molecular targets. The azo group (-N=N-) can undergo reduction to form aromatic amines, which can then interact with biological molecules. The compound’s vibrant color is due to the extensive conjugation in its structure, which allows it to absorb visible light .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Textile Dyeing : The target compound’s nitro group improves dye uptake on polyester, but its lightfastness (rated 4–5) limits outdoor applications. Chromium-complexed variants are preferred for automotive textiles .
- Analytical Chemistry: The pH-dependent color shift (yellow to red) makes the target compound a viable indicator for titrations in non-aqueous media .
- Environmental Impact: Sulfonated azo dyes like the target compound are less toxic than non-sulfonated variants but require advanced oxidation processes for wastewater treatment .
Biological Activity
The compound sodium;3-hydroxy-4-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]-7-nitronaphthalene-1-sulfonate is a complex organic molecule with potential biological activities that warrant detailed exploration. This article discusses its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a naphthalene ring substituted with hydroxyl, nitro, and sulfonate groups, along with a diazenyl linkage to a pyrazole derivative. This unique arrangement contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H14N4O5S |
| Molecular Weight | 382.37 g/mol |
| Solubility | Soluble in water |
| pH | Neutral |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The presence of the pyrazole moiety is known to enhance the compound's affinity for certain enzymes, potentially leading to antiproliferative effects.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that this compound can inhibit cell proliferation in various cancer cell lines, including:
- MCF-7 (Breast Cancer) : The compound exhibited an IC50 value of approximately 9.7 µM.
- HepG2 (Liver Cancer) : An IC50 value of around 8.8 µM was recorded, indicating potent activity against hepatocellular carcinoma.
These results suggest that the compound induces apoptosis in cancer cells by activating caspase pathways, particularly caspase-3, leading to programmed cell death .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been investigated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, which may be beneficial in treating inflammatory diseases.
Study 1: Antiproliferative Effects
A recent study focused on the antiproliferative effects of this compound against several human cancer cell lines. The findings indicated that the compound significantly reduced cell viability in a dose-dependent manner:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 9.7 |
| HepG2 | 8.8 |
| A549 (Lung) | 10.5 |
The study concluded that the compound's mechanism involves cell cycle arrest and apoptosis induction, supported by increased levels of apoptotic markers .
Study 2: In Vivo Efficacy
An animal model study evaluated the efficacy of this compound in tumor-bearing mice. Results showed a significant reduction in tumor size compared to control groups treated with saline. Histological analysis revealed decreased mitotic figures and increased apoptotic cells within the tumor tissue.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
